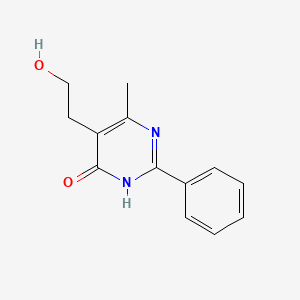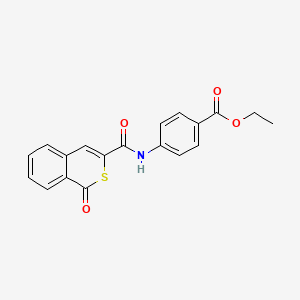
5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one
Descripción general
Descripción
5-(2-Hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one (HMPPD) is an organic compound belonging to the class of pyrimidinones. It is a heterocyclic compound containing both an amide and an amine group. HMPPD has been studied extensively in the context of medicinal chemistry and drug discovery, due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one has been studied extensively in the context of medicinal chemistry and drug discovery. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. In addition, this compound has been explored as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and depression.
Mecanismo De Acción
The exact mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to possess anti-tumor and anti-HIV properties. In addition, this compound has been found to possess anticonvulsant and anxiolytic effects, suggesting a potential role in the treatment of seizure disorders and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one has several advantages and limitations for use in lab experiments. One advantage is its low cost and easy synthesis. In addition, this compound is relatively stable and non-toxic, making it suitable for use in a variety of experimental settings. However, it is important to note that this compound is a relatively new compound and its exact mechanism of action is still not fully understood. Therefore, further research is needed to fully elucidate its biochemical and physiological effects.
Direcciones Futuras
The potential applications of 5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one are numerous and further research is needed to fully explore its potential. Some possible future directions for research include: further investigation into its anti-inflammatory and anti-tumor effects; exploration of its potential as a therapeutic agent for Alzheimer’s disease, Parkinson’s disease, and depression; and the development of novel delivery systems for this compound. Additionally, further studies into the mechanism of action of this compound are needed to fully understand its biochemical and physiological effects.
Métodos De Síntesis
5-(2-hydroxyethyl)-6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one can be synthesized via a variety of methods. One of the most common methods is a condensation reaction between 2-amino-5-methyl-6-phenyl-3,4-dihydropyrimidine and ethyl 2-hydroxyethyl ketone. The reaction is carried out at elevated temperatures in the presence of a base such as sodium hydroxide. The product is isolated by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(7-8-16)13(17)15-12(14-9)10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNQJIOXYMNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001823 | |
| Record name | 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81172-11-4 | |
| Record name | 5-(2-Hydroxyethyl)-6-methyl-2-phenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81172-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC149867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)
![2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid](/img/structure/B6420308.png)
![1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one](/img/structure/B6420309.png)
![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420315.png)
![5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6420318.png)
![(5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6420319.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B6420330.png)
![ethyl (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-3-oxopropanoate](/img/structure/B6420338.png)
![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)
![3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6420353.png)
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H,4H,5H-benzo[g]indazole-3-carbohydrazide](/img/structure/B6420390.png)
![N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)